![molecular formula C13H19NO4S B15092318 Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer](/img/structure/B15092318.png)
Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer is a complex organic compound with a molecular formula of C13H19NO4S . This compound is a homopolymer, meaning it consists of repeating units of the same monomer. It is characterized by the presence of a glycine derivative, a thienyl group, and a butyl ester group. The compound’s unique structure makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer typically involves the esterification of glycine derivatives with butyl alcohol in the presence of a catalyst. One common method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate as a catalyst . This method is efficient and safe, providing a straightforward route to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol.
Applications De Recherche Scientifique
Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism by which Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer exerts its effects is primarily through its interaction with specific molecular targets. The thienyl group can interact with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine tert-butyl ester: Similar in structure but lacks the thienyl group.
N-[[2-(3-Thienyl)ethoxy]carbonyl]glycine: Similar but does not have the butyl ester group.
Uniqueness
Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer is unique due to the presence of both the thienyl and butyl ester groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C13H19NO4S |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
butyl 2-(2-thiophen-3-ylethoxycarbonylamino)acetate |
InChI |
InChI=1S/C13H19NO4S/c1-2-3-6-17-12(15)9-14-13(16)18-7-4-11-5-8-19-10-11/h5,8,10H,2-4,6-7,9H2,1H3,(H,14,16) |
Clé InChI |
MALISTDSHXWANW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CNC(=O)OCCC1=CSC=C1 |
Numéros CAS associés |
182691-54-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone](/img/structure/B15092242.png)
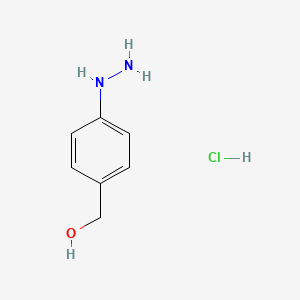
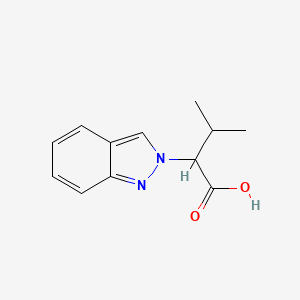

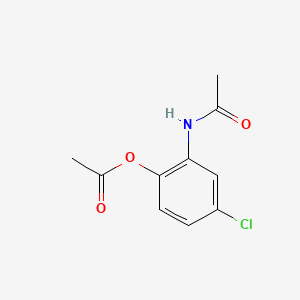
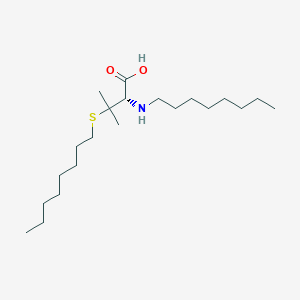
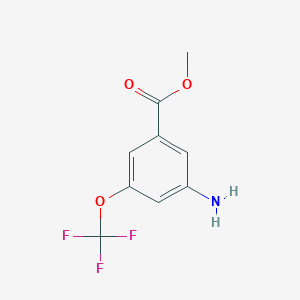

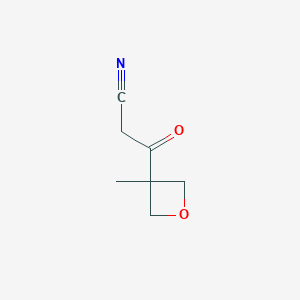
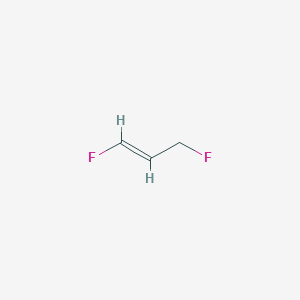
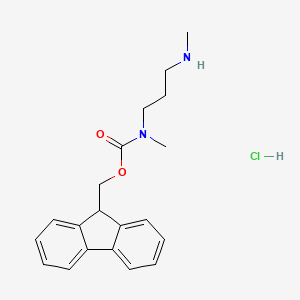
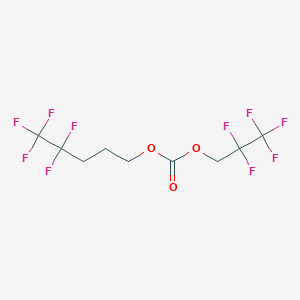
![tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B15092336.png)
